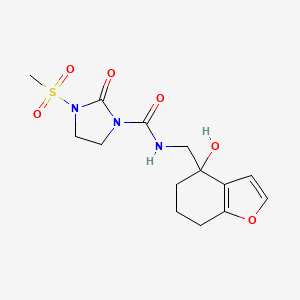

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound featuring a fused tetrahydrobenzofuran core linked to a methylsulfonyl-substituted imidazolidine-carboxamide moiety. Its structural complexity arises from the combination of heterocyclic systems (benzofuran and imidazolidine) and sulfonyl/carboxamide functional groups, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O6S/c1-24(21,22)17-7-6-16(13(17)19)12(18)15-9-14(20)5-2-3-11-10(14)4-8-23-11/h4,8,20H,2-3,5-7,9H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXOMLIWBHURHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2(CCCC3=C2C=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on current research findings.

Structure

The compound features a tetrahydrobenzofuran moiety, which is known for its diverse biological properties. The presence of functional groups such as hydroxyl and carboxamide enhances its reactivity and potential interactions with biological targets.

Molecular Formula and Weight

- Molecular Formula : C16H20N2O4S

- Molecular Weight : 348.41 g/mol

Key Properties

| Property | Value |

|---|---|

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

| Density | Not available |

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and carboxamide groups facilitate hydrogen bonding, which is crucial for binding affinity to target sites.

Pharmacological Effects

Research indicates that compounds containing the tetrahydrobenzofuran structure exhibit various biological activities:

- Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation.

- Neuroprotective Effects : Potential neuroprotective properties have been noted in related compounds, suggesting similar effects could be observed here.

- Anticancer Activity : Preliminary studies indicate that derivatives of tetrahydrobenzofuran can inhibit cancer cell proliferation, particularly in breast cancer cell lines .

Case Studies

- Breast Cancer Cell Lines : A study demonstrated that compounds similar to this compound exhibited IC50 values ranging from 0.09 to 157.4 µM across various breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3) indicating significant inhibition of cell proliferation .

- Cytotoxicity Studies : Related compounds have shown cytotoxic effects on human colon adenocarcinoma cell lines at concentrations as low as 2 µM, suggesting potential therapeutic applications in oncology .

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions aimed at improving yields and streamlining the process. Key steps include:

- Formation of the tetrahydrobenzofuran moiety.

- Introduction of the carboxamide group.

- Final modifications to achieve the desired compound structure.

Research Applications

Given its unique chemical structure and biological activity profile, this compound holds promise for:

- Development of new anti-inflammatory drugs.

- Exploration as a lead compound for neuroprotective therapies.

- Investigating anticancer properties in further preclinical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazole Series

The synthesis and characterization of 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (compounds [7–9]) provide a basis for comparison. These triazole derivatives share sulfonyl and aryl substituents with the target compound but differ in core heterocyclic structure (1,2,4-triazole vs. imidazolidine). Key distinctions include:

- Tautomerism : Unlike the imidazolidine core, triazoles [7–9] exhibit thione-thiol tautomerism, confirmed by IR spectral absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹).

- Synthetic Pathways : The target compound likely requires alkylation or condensation steps involving tetrahydrobenzofuran precursors, whereas triazoles [7–9] are derived from hydrazinecarbothioamides via NaOH-mediated cyclization.

Carboxamide-Containing Analogues

The β-lactam antibiotic derivatives described in (e.g., (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) highlight carboxamide functionality but differ fundamentally in scaffold (β-lactam vs. imidazolidine). Comparative points include:

- Bioactivity : β-lactams target bacterial cell wall synthesis, whereas the imidazolidine-carboxamide structure of the target compound may modulate eukaryotic enzymes (e.g., kinases or proteases).

- Stereochemical Complexity : The β-lactam derivatives exhibit multiple chiral centers, whereas the target compound’s stereochemistry is defined by the tetrahydrobenzofuran ring.

Pharmacological and Physicochemical Data

Table 1: Key Properties of Selected Compounds

Q & A

Q. How can the synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide be optimized using Design of Experiments (DoE)?

Methodological Answer:

- Apply factorial design or response surface methodology (RSM) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions .

- Use statistical software (e.g., Minitab, JMP) to analyze interactions between variables and minimize trial-and-error approaches. For example, central composite designs can map non-linear relationships between yield and reaction parameters.

Q. What spectroscopic techniques are critical for characterizing the compound’s structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign signals for the tetrahydrobenzofuran and methylsulfonyl groups, ensuring no residual solvents or byproducts. Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)-generated shifts) .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (e.g., 220–280 nm) to quantify purity (>98%) and monitor degradation products .

Q. What purification strategies are effective for isolating the compound from complex reaction mixtures?

Methodological Answer:

- Flash Chromatography: Optimize mobile phase gradients (e.g., hexane/ethyl acetate or dichloromethane/methanol) based on TLC retention factors (Rf) .

- Recrystallization: Screen solvents (e.g., ethanol, acetonitrile) under controlled cooling rates to enhance crystal purity. Monitor polymorphic stability via X-ray diffraction (XRD) .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involving this compound’s key functional groups?

Methodological Answer:

- Quantum Chemical Calculations: Use Gaussian or ORCA to model transition states for sulfonyl group reactivity or benzofuran ring oxidation. Compare activation energies of proposed pathways (e.g., nucleophilic substitution vs. radical mechanisms) .

- Molecular Dynamics (MD) Simulations: Simulate solvent effects on reaction kinetics using tools like GROMACS, focusing on polar aprotic solvents (e.g., DMF, DMSO) .

Q. How can spectral data contradictions (e.g., NMR experimental vs. computational predictions) be resolved?

Methodological Answer:

- Multivariate Analysis: Apply principal component analysis (PCA) to identify outliers in spectral datasets. Cross-validate with 2D NMR techniques (e.g., COSY, HSQC) to confirm proton-proton correlations .

- Machine Learning (ML): Train neural networks on historical NMR data to predict shifts for novel analogs, reducing reliance on manual interpretation .

Q. What methodological frameworks are suitable for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Use Arrhenius equation-based protocols to extrapolate degradation rates at elevated temperatures (40–60°C) and pH extremes (2–12). Monitor hydrolysis of the imidazolidine-2-oxo group via LC-MS .

- Kinetic Modeling: Fit degradation data to zero-order or first-order models using software like MATLAB or Python’s SciPy, identifying dominant degradation pathways .

Q. How can reactor design principles enhance scalability for multi-step syntheses of this compound?

Methodological Answer:

- Continuous Flow Reactors: Optimize residence time and mixing efficiency for exothermic steps (e.g., sulfonylation). Use microreactors to minimize thermal degradation .

- Scale-Up Criteria: Apply dimensionless numbers (e.g., Reynolds, Damköhler) to maintain geometric and dynamic similarity between lab and pilot-scale setups .

Data Contradiction and Validation

Q. How to reconcile discrepancies between theoretical (DFT) and experimental IR spectra for the methylsulfonyl group?

Methodological Answer:

- Vibrational Mode Analysis: Compare DFT-simulated IR spectra (B3LYP/6-31G*) with experimental data, focusing on S=O stretching frequencies (~1150–1350 cm⁻¹). Adjust computational solvation models (e.g., PCM for acetonitrile) to improve accuracy .

- Experimental Validation: Synthesize isotopically labeled analogs (e.g., deuterated methyl groups) to confirm peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.